2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

Physicochemical Properties Lipophilicity Building Block

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile (CAS 2088942-86-1) is a differentiated benzyl malononitrile building block for pesticide lead optimization and bromodomain inhibitor probe synthesis. The 4-bromo-2-trifluoromethyl substitution pattern is essential for Suzuki/Sonogashira cross-coupling SAR exploration and directly governs membrane permeability (calculated logP ~3.5) and metabolic stability. Generic benzyl malononitriles cannot replicate this physicochemical profile, making exact compound identity critical for reproducible agrochemical screening and assay development.

Molecular Formula C11H6BrF3N2
Molecular Weight 303.08 g/mol
CAS No. 2088942-86-1
Cat. No. B1411735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile
CAS2088942-86-1
Molecular FormulaC11H6BrF3N2
Molecular Weight303.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C#N
InChIInChI=1S/C11H6BrF3N2/c12-9-2-1-8(3-7(5-16)6-17)10(4-9)11(13,14)15/h1-2,4,7H,3H2
InChIKeyBPFZUCBOKZAYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile (CAS 2088942-86-1): Structure, Properties, and Procurement Baseline


2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile (CAS: 2088942-86-1) is a synthetic organic compound belonging to the benzyl malononitrile chemical class, characterized by a benzyl ring substituted at the 2-position with a trifluoromethyl (-CF3) group and at the 4-position with a bromine (-Br) atom . Its molecular formula is C11H6BrF3N2, with a molecular weight of 303.08 g/mol . The compound is primarily referenced in patent literature as a member of the broader malononitrile compound family, which has been extensively explored for pesticidal and insecticidal applications [1]. The combination of the highly lipophilic trifluoromethyl group and the polarizable bromine atom creates a unique physicochemical profile that differentiates it from simpler benzyl malononitrile analogs, making it a specialized building block for agrochemical and pharmaceutical research and development .

Why In-Class Substitution of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile Is Scientifically Unjustified


Generic substitution within the benzyl malononitrile class is not a scientifically valid procurement strategy due to the profound impact of aryl ring substitution on both physicochemical properties and biological activity. The presence of the bromine and trifluoromethyl substituents on the benzyl ring of this specific compound is not merely structural decoration; it directly governs key properties such as lipophilicity (logP), electronic distribution, and metabolic stability [1]. For example, the trifluoromethyl group is a well-established bioisostere known to enhance membrane permeability and resist oxidative metabolism, while the bromine atom provides a handle for further functionalization via cross-coupling reactions [2]. Replacing this compound with a simpler analog, such as an unsubstituted benzyl malononitrile, would drastically alter the compound's ability to penetrate biological membranes, its binding affinity to target sites (as evidenced by bromodomain inhibition data for structurally related compounds), and its overall performance in a given assay or synthetic pathway [3]. The following quantitative evidence details the specific, verifiable differences that mandate precise compound selection.

Quantitative Evidence Guide: Differentiating 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile from Closest Analogs


Molecular Weight and Physicochemical Property Comparison Against Unsubstituted Benzyl Malononitrile

The molecular weight of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is 303.08 g/mol, a significant increase of +146.94 g/mol compared to the core benzyl malononitrile scaffold (C10H8N2, MW 156.18 g/mol) . This difference is due to the addition of one bromine atom (ΔMW ≈ 79) and one trifluoromethyl group (ΔMW ≈ 69). This higher molecular weight and the presence of highly electronegative fluorine atoms directly correlate with increased lipophilicity (calculated LogP ~3.5 for the target compound vs. ~1.8 for unsubstituted benzyl malononitrile) [1]. In practical terms, this 1.7 LogP unit difference translates to a theoretical 50-fold higher partition coefficient in octanol/water, indicating vastly superior membrane permeability for the target compound [2].

Physicochemical Properties Lipophilicity Building Block

Bromodomain Inhibition Selectivity Profile Comparison Against a Mono-Halogenated Analog

Data from the BindingDB database reveals that a closely related structural analog, 2-[(4-bromophenyl)methyl]propanedinitrile (which lacks the 2-trifluoromethyl group), demonstrates a specific inhibition profile against bromodomain-containing proteins [1]. While direct head-to-head data for the target compound is not yet publicly available, this class-level evidence underscores the potential for subtle structural modifications to profoundly impact target engagement. The addition of the ortho-trifluoromethyl group in the target compound is expected to further restrict the conformational freedom of the benzyl ring and introduce new electrostatic interactions with the bromodomain's binding pocket, potentially leading to a differentiated selectivity profile compared to the simpler 4-bromo analog [2]. This inference is supported by established structure-activity relationship (SAR) principles for bromodomain inhibitors, where even small substituent changes can lead to large shifts in potency and isoform selectivity [3].

Bromodomain Inhibition Selectivity Epigenetics

Synthetic Versatility Comparison via Cross-Coupling Handles Against Non-Halogenated Analogs

A key point of differentiation is the presence of the aryl bromide moiety, which serves as a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [1]. This is a distinct advantage over non-halogenated benzyl malononitrile analogs, which lack this functionality and cannot be easily derivatized without more extensive synthetic manipulation. For instance, a 2-(trifluoromethyl)benzyl malononitrile without the bromine atom would require a separate, often lower-yielding, functionalization step (such as directed ortho-metalation) to introduce a similar level of complexity [2]. The aryl bromide provides a single, predictable, and high-yielding point of diversification, making this compound a superior choice for generating focused libraries of malononitrile derivatives for SAR studies [3].

Cross-Coupling Synthetic Handle Library Synthesis

Documented Class Activity in Agricultural Pest Control

The malononitrile chemical class, to which 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile belongs, is explicitly claimed in multiple patents for its pesticidal and insecticidal activities [1]. U.S. Patent US7402691B2 describes a range of malononitrile compounds with substituents including halogens and haloalkyl groups, demonstrating efficacy against insect, acarine, and nematode pests [2]. While the patent does not provide specific IC50/LC50 values for the exact target compound, the inclusion of its structural motif (a benzyl malononitrile with a 4-bromo and 2-trifluoromethyl substitution pattern) within the broad claims of this patent family provides strong class-level evidence for its potential utility in agrochemical research. This positions the compound as a relevant tool for investigating new modes of action in pest control, differentiating it from malononitriles intended for other applications, such as dyestuffs or pharmaceuticals [3].

Pesticide Insecticide Agrochemical

Optimal Research and Industrial Application Scenarios for 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile


Lead Diversification in Agrochemical Discovery

This compound is an ideal starting point for generating libraries of novel malononitrile derivatives via Suzuki or Sonogashira cross-coupling reactions at the aryl bromide site. This allows for rapid exploration of SAR around the benzyl ring, a key strategy for optimizing pesticidal activity as outlined in patent literature [1].

Bromodomain Selectivity Profiling in Epigenetics Research

Due to its structural similarity to known bromodomain inhibitors, this compound can serve as a probe to investigate the impact of ortho-trifluoromethyl substitution on bromodomain binding selectivity. It can be used in TR-FRET or BROMOscan assays to differentiate its binding profile from simpler 4-bromo analogs [2].

Physicochemical Property Studies in Drug Discovery

The compound's high calculated lipophilicity (LogP ~3.5) makes it a useful reference compound for studying membrane permeability and metabolic stability in lead optimization programs. It can be used in PAMPA or Caco-2 assays to establish a baseline for a new series of highly lipophilic malononitrile-based drug candidates [3].

Synthetic Methodology Development

The presence of the electron-withdrawing malononitrile group and the aryl bromide handle makes this compound a challenging and rewarding substrate for developing new cross-coupling or C-H activation methodologies, particularly those tolerant of sensitive functional groups [4].

Technical Documentation Hub

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